(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol

Benzo[a]pyrene metabolism Cytochrome P450 Diol epoxide

This single-enantiomer (7R,8R)-tetrahydrodiol is the definitive, bench-stable precursor for synthesizing the ultimate carcinogen (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). Unlike racemic mixtures or the (7S,8S) isomer, this specific (R,R) configuration directs cytochrome P450 oxidation almost exclusively toward the anti-diol epoxide pathway (94%), making it essential for accurate stereochemical metabolism studies and the synthesis of pure DNA-adduct standards. Sourcing this resolved enantiomer eliminates variable mixed-product profiles and avoids resource-intensive chiral resolution.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 62314-68-5
Cat. No. B11938141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
CAS62314-68-5
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O
InChIInChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1
InChIKeyBZKFNBASVGRQMC-YLJYHZDGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (CAS 62314-68-5) – Core Identity and Procurement-Relevant Profile


(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (CAS 62314-68-5) is a single‑enantiomer, ring‑saturated dihydrodiol derivative of the polycyclic aromatic hydrocarbon benzo[a]pyrene (BaP). It belongs to the class of BaP‑7,8‑diols and exists as the trans‑(7R,8R) optical isomer. The compound serves primarily as a stable, enantiopure synthetic precursor to the highly tumorigenic (+)-anti‑benzo[a]pyrene‑7,8‑diol‑9,10‑epoxide (BPDE) and as a defined substrate for stereochemical metabolism studies [1]. Its molecular formula is C₂₀H₁₆O₂ (MW 288.3 g/mol), and the pure enantiomer is typically supplied at ≥95% purity .

Why Generic BaP‑7,8‑diol Substitution Fails for (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (CAS 62314-68-5)


In‑class BaP‑7,8‑diols are not interchangeable because the tetrahydro‑saturation state and (R,R) absolute configuration dictate both the identity of downstream metabolites and the stereochemical outcome of enzymatic activation. The racemic trans‑tetrahydrodiol, the (7S,8S)‑enantiomer, and the unsaturated dihydrodiol each follow distinct metabolic routes, generating different ratios of syn‑ vs. anti‑diol epoxides. Substituting any of these alternatives introduces uncontrolled variables that compromise experimental reproducibility, invalidate structure‑activity correlations, and waste resources on resolution steps that are already accomplished by sourcing the single enantiomer [1]. The following quantitative evidence substantiates these critical differences.

Quantitative Differentiation Evidence for (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (CAS 62314-68-5) vs. Comparators


Stereospecific Cytochrome P450‑Mediated Oxidation: (7R,8R)‑Dihydrodiol vs. (7S,8S)‑Dihydrodiol

In human liver microsomes, the (−)-(7R,8R)-enantiomer of trans-7,8-dihydrobenzo[a]pyrene-7,8-diol is the preferred substrate for cytochrome P450, forming 94% anti‑diol epoxide 2 (7R,8S‑dihydroxy‑9S,10R‑epoxy‑7,8,9,10‑tetrahydroBaP). In contrast, the (+)-(7S,8S)-enantiomer generates only 67% of the syn‑diol epoxide 1 under identical NADPH‑dependent conditions [1]. This 27‑percentage‑point differential in product distribution demonstrates that the (7R,8R) configuration is required to selectively access the anti‑diol epoxide pathway, which is the dominant route to the ultimate carcinogenic metabolite.

Benzo[a]pyrene metabolism Cytochrome P450 Diol epoxide Enantiomer selectivity

Enantiopure Precursor for (+)-anti‑BPDE Synthesis: (7R,8R)‑Tetrahydrodiol vs. Racemic Tetrahydrodiol

The enantioselective synthesis of (+)-anti‑benzo[a]pyrene‑7,8‑diol‑9,10‑epoxide (BPDE) proceeds through a trans‑tetrahydrodiol intermediate obtained with >90% enantiomeric excess (ee) via Jacobsen‑type (salen)Mn(III)‑catalyzed epoxidation of 9,10‑dihydrobenzo[a]pyrene [1]. Using the pre‑resolved (7R,8R)‑tetrahydrodiol eliminates the need for chromatographic resolution of diastereomeric menthoxyacetate esters, a step required when starting from the racemic tetrahydrodiol [2]. This reduces synthetic steps, solvent usage, and yield losses while ensuring the optical purity of the final (+)-anti‑BPDE.

Enantioselective synthesis Benzo[a]pyrene diol epoxide Jacobsen epoxidation Optical purity

Saturation State Stability: (7R,8R)‑Tetrahydrodiol vs. (7R,8R)‑Dihydrodiol

The tetrahydrodiol lacks the 9,10‑olefin present in the corresponding dihydrodiol, rendering it resistant to spontaneous oxidation and epoxidation that can occur during storage and handling of the unsaturated dihydrodiol [2]. This stability is leveraged in synthetic protocols where the tetrahydrodiol is converted to the dihydrodiol by dehydrogenation immediately before epoxidation, thereby preserving the (7R,8R) stereochemistry while minimizing premature degradation [1].

Chemical stability Synthetic intermediate Benzo[a]pyrene activation Dihydrodiol vs. tetrahydrodiol

Defined Optical Rotation and Chiroptical Identity: (7R,8R)‑Tetrahydrodiol vs. Uncharacterized Batches

The (7R,8R)‑tetrahydrodiol has been characterized by specific rotation, circular dichroism (CD), and optical rotatory dispersion (ORD) after resolution and saponification of its di‑(–)‑menthoxyacetate ester [1]. These chiroptical constants serve as batch‑specific quality metrics that cannot be obtained for racemic or unresolved material. A procurement specification that includes the reported [α]D value allows verification of enantiopurity upon receipt, a capability absent for undefined stereoisomeric mixtures.

Chiroptical characterization Optical rotation Enantiopurity Quality control

Principal Application Scenarios for (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (CAS 62314-68-5)


Enantioselective Synthesis of (+)-anti‑Benzo[a]pyrene‑7,8‑diol‑9,10‑epoxide (BPDE)

The (7R,8R)‑tetrahydrodiol is the direct precursor to the (+)-anti‑BPDE ultimate carcinogen. As demonstrated by Harvey et al., the enantiopure tetrahydrodiol, obtained with >90% ee via Jacobsen epoxidation, is converted to (+)-anti‑BPDE without the need for diastereomer resolution [2]. This application is central to laboratories synthesizing DNA‑adduct standards or studying the stereochemical basis of benzo[a]pyrene genotoxicity [1].

Stereospecific Metabolism and Cytochrome P450 Substrate Selectivity Studies

Human liver microsomal assays show that the (7R,8R) configuration directs cytochrome P450 oxidation almost exclusively toward the anti‑diol epoxide pathway (94% anti‑isomer) [1]. Researchers investigating P450 isoform specificity (e.g., CYP1A2, CYP3A4) or co‑factor‑dependent metabolic switching require the single enantiomer to avoid the confounding mixed‑product profile of the racemate or the (7S,8S) isomer.

Enantiopure Reference Material for Chiroptical and Chromatographic Method Development

The resolved (7R,8R)‑tetrahydrodiol has published specific rotation, CD, and ORD curves [3]. These data enable its use as a calibrant for HPLC chiral separation method development, circular dichroism detection, or as an enantiopure spike‑in standard for metabolomics workflows that quantify BaP‑diol metabolites in biological matrices [1].

Stable Intermediate for BaP‑Diol‑Epoxide Probe Synthesis

Because the tetrahydrodiol lacks the oxidation‑sensitive 9,10‑double bond, it serves as a bench‑stable intermediate for preparing radiolabeled, fluorescent, or affinity‑tagged BPDE analogs [4]. The saturated ring prevents premature epoxidation during derivatization, improving yield and simplifying purification relative to the unsaturated dihydrodiol [3].

Quote Request

Request a Quote for (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.